
5-Isobutyl-3-methyl-2-phenoxypyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isobutyl-3-methyl-2-phenoxypyrazine is a chemical compound belonging to the pyrazine class. It is characterized by its molecular formula C15H18N2O and a molecular weight of 242.3162 . This compound is known for its distinct odor, often described as bell pepper or cacao bean .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-3-methyl-2-phenoxypyrazine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isobutyl-3-methyl-2-phenoxypyrazine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as bromination at the benzylic position using N-bromosuccinimide (NBS).
Common Reagents and Conditions
Substitution: N-bromosuccinimide (NBS) is a common reagent for bromination reactions at the benzylic position.
Major Products Formed
Applications De Recherche Scientifique
5-Isobutyl-3-methyl-2-phenoxypyrazine has various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Isobutyl-3-methyl-2-phenoxypyrazine involves its interaction with molecular targets and pathways related to its chemical structure. The compound’s effects are primarily due to its ability to undergo specific chemical reactions, such as oxidation and substitution, which alter its molecular structure and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Isobutyl-2-methoxypyrazine: This compound shares a similar pyrazine structure and is known for its use in the flavor and fragrance industry.
2-Isobutyl-3,5-dimethylpyrazine: Another pyrazine derivative with similar odor characteristics and applications.
Uniqueness
5-Isobutyl-3-methyl-2-phenoxypyrazine is unique due to its specific molecular structure, which imparts distinct odor properties and reactivity. Its combination of isobutyl, methyl, and phenoxy groups differentiates it from other pyrazine derivatives and contributes to its unique chemical behavior and applications .
Propriétés
Numéro CAS |
78246-16-9 |
|---|---|
Formule moléculaire |
C15H18N2O |
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
3-methyl-5-(2-methylpropyl)-2-phenoxypyrazine |
InChI |
InChI=1S/C15H18N2O/c1-11(2)9-13-10-16-15(12(3)17-13)18-14-7-5-4-6-8-14/h4-8,10-11H,9H2,1-3H3 |
Clé InChI |
VQFWHEXRDILCNY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN=C1OC2=CC=CC=C2)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
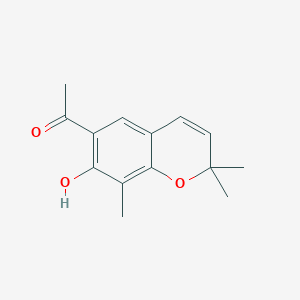
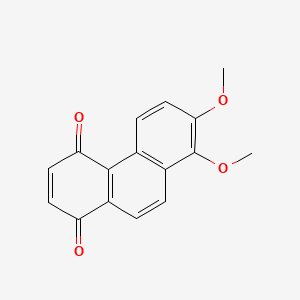
![4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14449462.png)
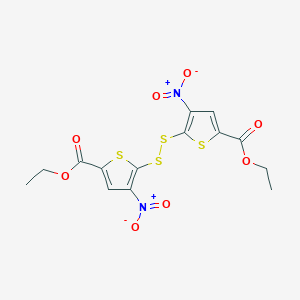
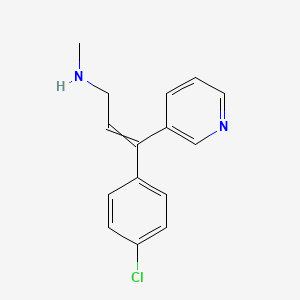

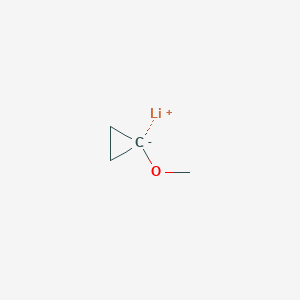
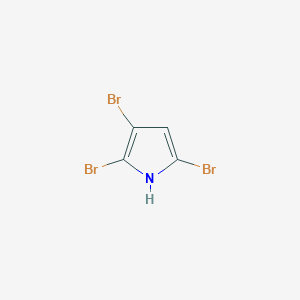

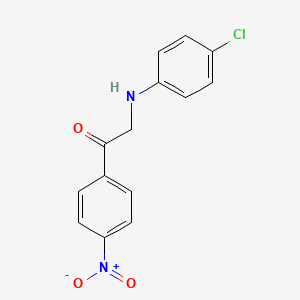

![1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14449513.png)

